

N,N'-Dimethylphthalamide: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N'-dimethylphthalamide*

Cat. No.: B049578

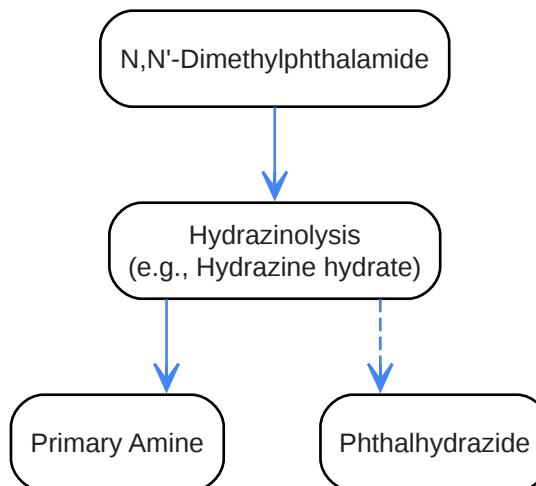
[Get Quote](#)

Introduction and Physicochemical Properties

N,N'-dimethylphthalamide, with the chemical formula $C_{10}H_{12}N_2O_2$, is a derivative of phthalic acid belonging to the phthalamide class of organic compounds.^{[1][2]} This symmetrical molecule, featuring two methyl groups attached to the nitrogen atoms of the phthalamide structure, serves as a valuable and versatile intermediate in a multitude of organic transformations.^[1] Its utility spans from the synthesis of pharmaceuticals and agrochemicals to fundamental applications in protecting group strategies and coordination chemistry.^{[1][2]}

The unique reactivity and physical properties of **N,N'-dimethylphthalamide** are rooted in its molecular architecture. The presence of two ortho-substituted amide groups on a benzene ring influences its electronic and steric characteristics. Resonance between the amide groups and the aromatic ring delocalizes electron density, which in turn affects the reactivity of the carbonyl groups.^[1] The methyl substituents introduce a dihedral angle between the amide planes and the benzene ring, a structural feature that impacts both resonance stabilization and solubility in various organic solvents.^[1]

Property	Value	Source
IUPAC Name	1-N,2-N-dimethylbenzene-1,2-dicarboxamide	[1]
CAS Number	19532-98-0	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	192.21 g/mol	[1]
Melting Point	185 °C (decomposes)	[1]
Boiling Point	453 °C (predicted)	[1]
Appearance	White to off-white solid	[3]
Solubility	Slightly soluble in DMSO and methanol.	[4]


Core Applications in Organic Synthesis

The synthetic utility of **N,N'-dimethylphthalamide** is primarily centered on its role as a stable and versatile intermediate. Its applications can be broadly categorized into three key areas: as a precursor in amine synthesis, a building block for heterocyclic compounds, and as a ligand in coordination chemistry.

Amine Synthesis: A Modification of the Gabriel Synthesis

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.

N,N'-dimethylphthalamide can be employed in a modification of this classic transformation, where it serves as a stable, protected form of an amine. This approach is particularly valuable in multi-step syntheses where protecting group stability is paramount.[\[1\]](#) The overall strategy involves the cleavage of the amide bonds to release the desired primary amine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of primary amines from **N,N'-dimethylphthalamide**.

This protocol details the cleavage of **N,N'-dimethylphthalamide** to yield a primary amine, a process analogous to the Ing-Manske procedure in the Gabriel synthesis.^[5]

Materials:

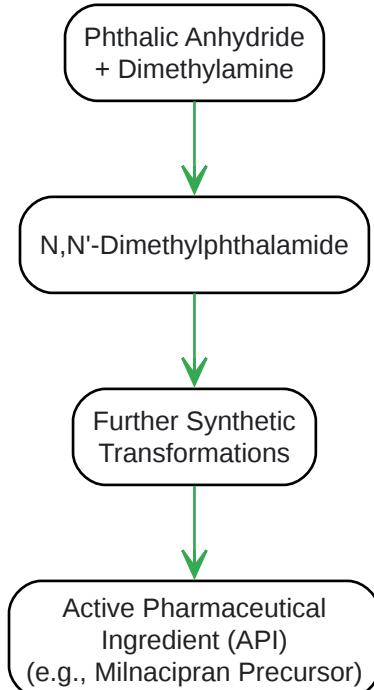
- **N,N'-Dimethylphthalamide**
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask

- Reflux condenser
- Stirring plate with heating mantle
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **N,N'-dimethylphthalamide** (1 equivalent) in ethanol.
- Hydrazinolysis: Add hydrazine hydrate (2-3 equivalents) to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will form.[\[5\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
 - Concentrate the filtrate under reduced pressure to remove the ethanol.
 - Dissolve the residue in diethyl ether and transfer to a separatory funnel.
 - Wash the organic layer with water and then with a dilute HCl solution to extract the amine as its hydrochloride salt into the aqueous layer.
 - Separate the aqueous layer and basify with a NaOH solution until the pH is >10.
 - Extract the free amine with diethyl ether (3 x volumes).
- Purification:
 - Combine the organic extracts and dry over anhydrous MgSO₄.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.
- Further purification can be achieved by distillation or recrystallization, depending on the properties of the amine.

Causality and Trustworthiness: The use of hydrazine hydrate is a well-established and reliable method for the cleavage of the phthalimide group and its derivatives.^[5] The formation of the insoluble phthalhydrazide byproduct drives the reaction to completion. The acid-base work-up procedure is a standard and effective method for the separation and purification of the amine product from the reaction mixture.

Intermediate in Pharmaceutical and Agrochemical Synthesis

N,N'-dimethylphthalamide is a recognized intermediate and sometimes a process impurity in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its presence as an impurity in drugs like the antidepressant milnacipran and the anticoagulant rivaroxaban underscores its relevance in pharmaceutical process development and quality control.^[1]

[Click to download full resolution via product page](#)

Caption: **N,N'-dimethylphthalamide** as a key intermediate in a synthetic pathway.

While specific proprietary protocols are not always publicly available, the general principle involves utilizing **N,N'-dimethylphthalamide** as a scaffold that can be further functionalized to build the complex molecular architecture of the final active pharmaceutical ingredient (API).

Ligand in Coordination Chemistry

The two amide functionalities in **N,N'-dimethylphthalamide** can act as coordination sites for metal ions. Its rigid, planar structure makes it an interesting ligand for the construction of coordination complexes. For example, it has been shown to act as a ligand in dinuclear nickel(II) complexes, where its structure helps to align the metal centers.[\[1\]](#)

This protocol provides a general method for the synthesis of a nickel(II) complex using **N,N'-dimethylphthalamide** as a ligand.

Materials:

- **N,N'-Dimethylphthalamide**
- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Methanol
- Triethylamine (optional, as a base)

Equipment:

- Schlenk flask or a round-bottom flask with a nitrogen inlet
- Magnetic stirrer
- Standard glassware for filtration and washing

Procedure:

- Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve **N,N'-dimethylphthalamide** (2 equivalents) in methanol.

- Metal Salt Solution: In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in methanol.
- Complexation: Slowly add the nickel(II) chloride solution to the stirring solution of **N,N'-dimethylphthalamide** at room temperature. A color change or the formation of a precipitate may be observed.
- Reaction: Stir the reaction mixture at room temperature for 4-6 hours. If necessary, a weak base like triethylamine can be added to facilitate deprotonation of the amide if required for coordination.
- Isolation:
 - Collect the precipitated complex by filtration.
 - Wash the solid with cold methanol to remove any unreacted starting materials.
 - Dry the complex under vacuum.
- Characterization: The resulting complex can be characterized by techniques such as FT-IR spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), UV-Vis spectroscopy, and elemental analysis.

Expertise and Rationale: The choice of a 2:1 ligand-to-metal ratio is common for the formation of complexes with bidentate ligands. The use of an inert atmosphere is crucial to prevent the oxidation of the metal center or side reactions, ensuring the formation of the desired complex. Methanol is a suitable solvent as it dissolves both the ligand and the metal salt.

Synthesis of **N,N'-Dimethylphthalamide**

The most common and straightforward synthesis of **N,N'-dimethylphthalamide** involves the reaction of phthalic anhydride with dimethylamine.[\[1\]](#)

Materials:

- Phthalic anhydride
- Dimethylamine (e.g., 40% aqueous solution or as a gas)

- Toluene
- Sodium sulfate (Na₂SO₄)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in toluene.
- Addition of Amine: While stirring, slowly add dimethylamine (2.2 equivalents) to the solution via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:

- Filter to remove the drying agent and concentrate the toluene solution under reduced pressure to yield the crude product.
- Recrystallize the crude **N,N'-dimethylphthalamide** from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Self-Validation and Causality: The use of a slight excess of dimethylamine ensures the complete conversion of the phthalic anhydride. The aqueous work-up is designed to remove any unreacted dimethylamine and phthalic acid that may have formed through hydrolysis. Recrystallization is a standard and effective method for purifying solid organic compounds.

Safety and Handling

While specific toxicity data for **N,N'-dimethylphthalamide** is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.[\[6\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[6\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[\[7\]](#) Avoid contact with skin and eyes.[\[6\]](#)[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[6\]](#)

Conclusion

N,N'-dimethylphthalamide is a valuable and versatile intermediate in organic synthesis. Its utility in modified Gabriel syntheses, as a precursor for pharmaceuticals, and as a ligand in coordination chemistry highlights its importance for researchers and drug development professionals. The protocols provided in this guide offer a practical framework for the synthesis and application of this compound, grounded in established chemical principles and safety practices.

References

- 3M. (2024, June 10).

- Khan, M. N. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(10), 1653-1659. [\[Link\]](#)
- OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. [\[Link\]](#)
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [\[Link\]](#)
- Khan Academy. Worked problem: Synthesis of Amines. [\[Link\]](#)
- Thermo Fisher Scientific. (2025, October 23).
- Google Patents. (1986). Process for the synthesis of N-alkylphthalimide.
- Chem-Station. (2014, July 22). Gabriel Amine Synthesis. [\[Link\]](#)
- Cole-Parmer. Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%. [\[Link\]](#)
- Wikipedia. Gabriel synthesis. [\[Link\]](#)
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [\[Link\]](#)
- Chemistry Steps. The Gabriel Synthesis. [\[Link\]](#)
- PubChem. **N,N'-dimethylphthalamide**. [\[Link\]](#)
- Pharmaffiliates. CAS No : 19532-98-0 | Product Name : **N,N'-Dimethylphthalamide**. [\[Link\]](#)
- ChemBK. (2024, April 10). N,N-Dimethylphthalamide. [\[Link\]](#)
- ResearchGate. (2022). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [\[Link\]](#)
- National Institutes of Health. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [\[Link\]](#)
- MDPI. (2024, April 29). Metal Complexes with N-donor Ligands. [\[Link\]](#)
- National Institutes of Health. (2013, March 26).
- Royal Society of Chemistry. catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. [\[Link\]](#)
- ResearchGate. (2024, April 8). Metal Complexes with N-donor Ligands. [\[Link\]](#)
- MDPI. Metal Complexes with N-Donor Ligands: Second Edition. [\[Link\]](#)
- Oriental Journal of Chemistry. (2014).
- ChemPartner. New Publications Review: Medicinal and Organic Chemistry. [\[Link\]](#)
- HETEROCYCLES. (2011).
- National Institutes of Health. (2021).
- National Institutes of Health. (2019, August 14). Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy N,N'-dimethylphthalamide | 19532-98-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. usbio.net [usbio.net]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [N,N'-Dimethylphthalamide: A Versatile Intermediate in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049578#n-n-dimethylphthalamide-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com